Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone
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Overview
Description
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is an organic compound that features two naphthalen-1-yl groups attached to a phenyl ring through an oxygen atom, with a methanone group at the center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone typically involves the reaction of 4-hydroxybenzophenone with naphthalen-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalen-1-yl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The naphthalen-1-yl groups enhance the compound’s ability to transport charges efficiently, while the methanone group provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yl-phenyl-methanone: Similar structure but lacks the additional phenyl group.
Bis(4-methoxyphenyl)methanone: Similar core structure but with methoxy groups instead of naphthalen-1-yl groups.
Uniqueness
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is unique due to the presence of two naphthalen-1-yl groups, which enhance its electronic properties and make it suitable for applications in organic electronics. The combination of naphthalen-1-yl groups and the central methanone group provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .
Properties
CAS No. |
110814-05-6 |
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Molecular Formula |
C33H22O3 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
bis(4-naphthalen-1-yloxyphenyl)methanone |
InChI |
InChI=1S/C33H22O3/c34-33(25-15-19-27(20-16-25)35-31-13-5-9-23-7-1-3-11-29(23)31)26-17-21-28(22-18-26)36-32-14-6-10-24-8-2-4-12-30(24)32/h1-22H |
InChI Key |
OQLQEKHBJKMMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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